N-(3-chlorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
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Overview
Description
N-(3-chlorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is a synthetic organic compound characterized by its unique chemical structure. This compound features a combination of a chlorobenzyl group, a methoxyphenyl group, and an imidazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 3-chlorobenzyl chloride with 5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(3-chlorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorobenzyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-5-(4-hydroxyphenyl)-1-methyl-1H-imidazol-2-amine
- N-(3-chlorobenzyl)-5-(4-methylphenyl)-1-methyl-1H-imidazol-2-amine
- N-(3-chlorobenzyl)-5-(4-ethylphenyl)-1-methyl-1H-imidazol-2-amine
Uniqueness
N-(3-chlorobenzyl)-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C18H18ClN3O |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-(4-methoxyphenyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C18H18ClN3O/c1-22-17(14-6-8-16(23-2)9-7-14)12-21-18(22)20-11-13-4-3-5-15(19)10-13/h3-10,12H,11H2,1-2H3,(H,20,21) |
InChI Key |
RMZPJLGYMJQMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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